molecular formula C27H29N3O5S B11079061 N-{2-[(2,4-dimethylphenyl)carbamoyl]phenyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide

N-{2-[(2,4-dimethylphenyl)carbamoyl]phenyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B11079061
M. Wt: 507.6 g/mol
InChI Key: LFJRDVLRVUYXRM-UHFFFAOYSA-N
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Description

N-{2-[(2,4-DIMETHYLPHENYL)CARBAMOYL]PHENYL}-4-METHYL-3-(4-MORPHOLINYLSULFONYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a combination of aromatic rings, carbamoyl groups, and a morpholinylsulfonyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,4-DIMETHYLPHENYL)CARBAMOYL]PHENYL}-4-METHYL-3-(4-MORPHOLINYLSULFONYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,4-DIMETHYLPHENYL)CARBAMOYL]PHENYL}-4-METHYL-3-(4-MORPHOLINYLSULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

N-{2-[(2,4-DIMETHYLPHENYL)CARBAMOYL]PHENYL}-4-METHYL-3-(4-MORPHOLINYLSULFONYL)BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2,4-DIMETHYLPHENYL)CARBAMOYL]PHENYL}-4-METHYL-3-(4-MORPHOLINYLSULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{2-[(2,4-DIMETHYLPHENYL)CARBAMOYL]PHENYL}-4-METHYL-3-(4-MORPHOLINYLSULFONYL)BENZAMIDE include other aromatic carbamoyl derivatives and morpholinylsulfonyl compounds.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C27H29N3O5S

Molecular Weight

507.6 g/mol

IUPAC Name

N-[2-[(2,4-dimethylphenyl)carbamoyl]phenyl]-4-methyl-3-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C27H29N3O5S/c1-18-8-11-23(20(3)16-18)28-27(32)22-6-4-5-7-24(22)29-26(31)21-10-9-19(2)25(17-21)36(33,34)30-12-14-35-15-13-30/h4-11,16-17H,12-15H2,1-3H3,(H,28,32)(H,29,31)

InChI Key

LFJRDVLRVUYXRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)C)S(=O)(=O)N4CCOCC4)C

Origin of Product

United States

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